![molecular formula C24H25FO6S B13436854 (3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B13436854.png)
(3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol is a useful research compound. Its molecular formula is C24H25FO6S and its molecular weight is 460.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound known as (3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol is a complex organic molecule with significant potential in pharmaceutical applications. Its structure suggests various biological activities that warrant detailed exploration.
- CAS Number : 1358581-37-9
- Molecular Formula : C25H27FO6S
- Molecular Weight : 474.54 g/mol
- Boiling Point : Approximately 505.7 °C (predicted)
- Density : 1.459 g/cm³ (predicted)
- pKa : 12.88 (predicted)
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological pathways and receptors. Here are some key areas of activity:
1. Antidiabetic Potential
Recent studies have indicated that compounds similar to this structure may exhibit antidiabetic properties by acting as inhibitors of sodium-glucose cotransporter 2 (SGLT2). This mechanism helps to lower blood glucose levels by preventing glucose reabsorption in the kidneys .
2. G Protein-Coupled Receptor Modulation
This compound may interact with G protein-coupled receptors (GPCRs), which are crucial for various physiological processes. GPCRs are involved in transmitting signals from outside the cell to the inside, influencing numerous pathways including those related to metabolism and inflammation .
3. Inhibition of Enzymatic Activity
The compound's structure suggests potential inhibition of enzymes involved in metabolic pathways. Specifically, it may affect enzymes related to glucose metabolism and lipid profiles, contributing to its antidiabetic effects .
Case Study 1: Antidiabetic Effects
A study published in MDPI examined the metabolic transformations of new antidiabetic drugs and highlighted the importance of structural modifications similar to those found in this compound for enhancing SGLT2 inhibition efficacy .
Case Study 2: GPCR Interaction
Research has shown that compounds with similar thiophene moieties can modulate GPCR activity, leading to altered cellular responses that may benefit conditions like obesity and type 2 diabetes .
Data Tables
Property | Value |
---|---|
CAS Number | 1358581-37-9 |
Molecular Formula | C25H27FO6S |
Molecular Weight | 474.54 g/mol |
Boiling Point | ~505.7 °C (predicted) |
Density | 1.459 g/cm³ (predicted) |
pKa | 12.88 (predicted) |
Chemical Reactions Analysis
Structural Features and Reactivity
The molecule contains:
-
A glucose-derived tetrol core (oxane-2,3,4,5-tetrol) with hydroxyl groups prone to oxidation, glycosylation, or protection reactions .
-
A 4-fluorophenylthiophene substituent, which may participate in electrophilic aromatic substitution or hydrogen bonding .
-
A hydroxymethyl group at position 6, enabling esterification or etherification .
Oxidation of Hydroxyl Groups
The tetrol moiety’s hydroxyl groups can undergo oxidation to form carbonyl derivatives. For example:
Reaction Type | Conditions | Product | Reference |
---|---|---|---|
Enzymatic oxidation | CtFDO oxidoreductase, pH 7.5 | ROS (e.g., H₂O₂) generation | |
Chemical oxidation | ROS-Glo™ assay | Luminescent signal proportional to H₂O₂ |
Derivatization via Protecting Groups
-
Methylation : A methoxy derivative (2-methoxy analog) is synthesized by methylating the hydroxyl group at position 2, as seen in PubChem CID 46930624 .
-
Silylation : Trimethylsilyl (TMS) protection of hydroxyl groups is a common strategy for intermediates in glycoside synthesis .
Enzymatic Interactions
In high-throughput screening with CtFDO oxidoreductase:
-
The compound’s hydroxyl groups may act as substrates, generating reactive oxygen species (ROS) over 24 hours .
-
Activity Data :
Assay Condition Signal (% of H₂O₂ control) Time (h) 50 µM compound, pH 7.5 10–130% 3–24
Synthetic Modifications
While direct synthesis data for this compound is limited, related analogs suggest:
-
Glycosylation : The glucose core is constructed via stereoselective glycosylation using thioglycoside donors .
-
Suzuki Coupling : The 4-fluorophenylthiophene moiety is likely introduced via palladium-catalyzed cross-coupling .
Stability Under Storage
-
The compound’s hemihydrate form (CAS 928672-86-0) requires storage in inert, dark conditions at 2–8°C to prevent degradation .
Research Gaps
-
No direct catalytic or kinetic data for this specific compound exists in public databases.
-
Functionalization of the thiophene ring (e.g., halogenation) remains unexplored.
Properties
Molecular Formula |
C24H25FO6S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C24H25FO6S/c1-13-2-5-16(24(30)23(29)22(28)21(27)19(12-26)31-24)10-15(13)11-18-8-9-20(32-18)14-3-6-17(25)7-4-14/h2-10,19,21-23,26-30H,11-12H2,1H3/t19-,21-,22+,23-,24?/m1/s1 |
InChI Key |
MKOMVMKJXCXABB-KKEQRHKBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(C(C(C(C(O2)CO)O)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.